molecular formula C21H24O2 B13433757 Ethynylestradiol Impurity M

Ethynylestradiol Impurity M

Cat. No.: B13433757
M. Wt: 308.4 g/mol
InChI Key: WZHDKGOPJSUDCC-OKSLILNBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ethynylestradiol Impurity M involves complex organic synthesis techniques. The synthetic routes typically include the use of various solvents such as ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired impurity.

Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. Advanced chromatographic techniques and rigorous quality control measures are employed to detect and quantify this impurity .

Chemical Reactions Analysis

Types of Reactions: Ethynylestradiol Impurity M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for understanding the stability and reactivity of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific pH levels to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .

Comparison with Similar Compounds

Ethynylestradiol Impurity M can be compared with other similar compounds, such as:

  • Ethynylestradiol Impurity A
  • Ethynylestradiol Impurity B
  • Ethynylestradiol Impurity C
  • Ethynylestradiol Impurity D

Each of these impurities has unique chemical properties and biological effects. This compound is unique in its specific structural characteristics and its formation during the synthesis of Ethynylestradiol .

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H24O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,5-6,11-12,15-16,18,22-23H,7-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1

InChI Key

WZHDKGOPJSUDCC-OKSLILNBSA-N

Isomeric SMILES

CC1=CC2=C(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O

Canonical SMILES

CC1=CC2=C(C=CC3C2CCC4(C3CCC4(C#C)O)C)C=C1O

Origin of Product

United States

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